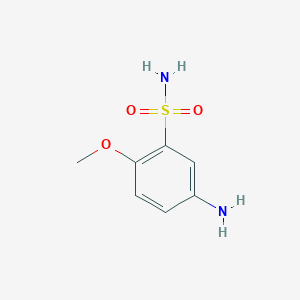

5-Amino-2-methoxybenzenesulfonamide

Beschreibung

Significance of Sulfonamide Derivatives in Chemical and Biological Sciences

The journey of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibiotic. wikipedia.orgwikipedia.org This discovery marked a new era in medicine, providing the first effective treatments for bacterial infections and paving the way for the antibiotic revolution. wikipedia.orgsciencehistory.org

The story of sulfonamides is intrinsically linked to the German chemist Gerhard Domagk. sciencehistory.orgnobelprize.org In 1932, while working at Bayer, Domagk discovered the antibacterial effects of Prontosil, a sulfonamide-containing dye. wikipedia.orgbritannica.com This finding, which earned him the 1939 Nobel Prize in Physiology or Medicine, demonstrated that chemical compounds could effectively combat bacterial infections within the body. sciencehistory.orgnobelprize.orgbritannica.com Further research at the Pasteur Institute revealed that Prontosil was a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide (B372717). wikipedia.org This understanding spurred the synthesis of thousands of sulfanilamide derivatives, leading to more effective and less toxic drugs. wikipedia.org

The biological activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). nih.govdrugbank.com Bacteria utilize PABA to synthesize folic acid, an essential nutrient for their growth and replication. nih.govclevelandclinic.org Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folic acid synthesis pathway. wikipedia.orgnih.gov By blocking this enzyme, sulfonamides halt bacterial growth, making them bacteriostatic agents. wikipedia.orgmerckmanuals.com Humans, on the other hand, obtain folic acid from their diet and are therefore unaffected by this mechanism. wikipedia.orgclevelandclinic.org The sulfonamide group is a versatile pharmacophore, a part of a molecule responsible for its biological activity. tandfonline.com Its ability to form hydrogen bonds and interact with metal ions and amino acid residues contributes to its broad range of pharmacological applications. tandfonline.com

5-Amino-2-methoxybenzenesulfonamide is a substituted benzenesulfonamide, characterized by the presence of an amino group at the 5-position and a methoxy (B1213986) group at the 2-position of the benzene (B151609) ring. nih.gov This specific arrangement of functional groups makes it a valuable building block in organic synthesis. It serves as a key intermediate in the preparation of more complex molecules, including pharmaceutically active compounds. google.comepo.org Its structural features allow for further chemical modifications, enabling the creation of a diverse library of derivatives with potentially unique biological properties.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on two main avenues: its synthesis and its use as a precursor for biologically active molecules.

The synthesis of this compound and its derivatives has been a subject of considerable research. Various synthetic routes have been developed, often aiming for high yields and purity. For instance, one method involves the chlorosulfonation of a protected amine, followed by conversion to a sulfonamide and subsequent deprotection. google.comwipo.intgoogle.com Another approach utilizes p-nitrotoluene as a starting material, proceeding through reductive acylation, chlorosulfonation-amidation, and hydrolysis to achieve the final product. researchgate.net Researchers have also explored transformations of the amino and sulfonamide groups to create novel derivatives. For example, the amino group can be acylated or reacted with various electrophiles, while the sulfonamide nitrogen can be substituted to generate a range of N-substituted derivatives. impactfactor.orgacs.org

Table 1: Selected Synthetic Methods for Sulfonamide Derivatives

| Starting Material | Key Reactions | Product Type | Reference |

| Ethyl-Para amino benzoate | Reaction with benzenesulfonyl chloride | Ethyl 4-(phenylsulfonamido) benzoate | impactfactor.org |

| Ethyl 4-(phenylsulfonamido) benzoate | Treatment with Hydrazine hydrate | N-(4-(hydrazinecarbonyl) phenyl) benzene sulfonamide | impactfactor.org |

| Protected (R)-2-(N-(trifluoroacetyl)amino)-1-(4'-methoxy)phenylpropane | Chlorosulfonation followed by amidation and deprotection | (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide | epo.org |

| p-Nitrotoluene | Reductive acylation, chlorosulfonation-amidation, hydrolysis | 5-amino-2-methylbenzenesulfonamide | researchgate.net |

This table is for illustrative purposes and does not encompass all synthetic methodologies.

While this compound itself is primarily an intermediate, its derivatives have been investigated for a wide spectrum of biological activities. The sulfonamide scaffold is a known pharmacophore for various targets. nih.govtandfonline.com

Derivatives of benzenesulfonamides have shown potential as:

Anticancer agents: Some sulfonamide derivatives exhibit anticancer properties by inhibiting enzymes like carbonic anhydrase IX, which is overexpressed in many cancers. ijpsonline.com

Anti-inflammatory agents: Certain sulfonamide derivatives have demonstrated anti-inflammatory activity by suppressing pro-inflammatory mediators. mdpi.comresearchgate.net

Antimicrobial agents: The foundational activity of sulfonamides continues to be explored, with new derivatives being tested against various bacterial and fungal strains. impactfactor.orgnih.gov

Enzyme inhibitors: The sulfonamide moiety is a key feature in inhibitors of various enzymes, including carbonic anhydrases and proteases. ijpsonline.comresearchgate.net

5-HT7 receptor ligands: Sulfonamide-containing compounds are among the scaffolds investigated for their potential to selectively target the 5-HT7 serotonin (B10506) receptor, which is implicated in conditions like depression and stress. nih.gov

Table 2: Investigated Biological Activities of Sulfonamide Derivatives

| Biological Activity | Mechanism/Target (Example) | Compound Class/Derivative | Reference |

| Anticancer | Inhibition of carbonic anhydrase IX | Benzenesulfonamide derivatives | ijpsonline.com |

| Anti-inflammatory | Suppression of pro-inflammatory mediators | Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | mdpi.comresearchgate.net |

| Antimicrobial | Inhibition of folic acid synthesis | Benzenesulphonamide derivatives with carboxamide functionalities | nih.gov |

| Enzyme Inhibition | Carbonic anhydrase inhibition | Aromatic and heterocyclic sulfonamides | ijpsonline.comresearchgate.net |

| 5-HT7 Receptor Ligands | Selective binding to the 5-HT7 receptor | Sulfonamide containing compounds | nih.gov |

This table highlights some of the researched biological activities and is not exhaustive.

An in-dep

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-amino-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYZMIPOAWOHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397583 | |

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88508-44-5 | |

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Chemical Transformations of 5 Amino 2 Methoxybenzenesulfonamide

Established Synthetic Routes to 5-Amino-2-methoxybenzenesulfonamide

The production of this compound is typically achieved through multi-step synthetic processes that have been refined to improve efficiency and yield.

Multi-step Synthesis from Precursors

The synthesis of this compound often originates from readily available precursors. One common route involves starting with 2-methyl-5-nitrobenzenesulfonamide. This precursor can be prepared from p-nitrotoluene through chlorosulfonic acid sulfonation followed by amidation with ammonia (B1221849) water. The nitro group is then reduced to an amino group, yielding the final product. Another patented method starts from D-alanine and methoxybenzene, proceeding through a Friedel-Crafts reaction to form an intermediate, (R)-1-(4-methoxy-3-sulfamoylphenyl)-2-trifluoroacetyl-aminopropane, which is then converted to the desired product. google.com

A key intermediate in some syntheses is (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. chemicalbook.com The synthesis of this intermediate has been approached from various starting materials, including (-)-2-(p-methoxyphenyl)-1-methylethylamine and 5-acetonyl-2-methoxybenzenesulphonamide. epo.org One method describes the reductive amination of 5-acetonyl-2-methoxybenzenesulphonamide with R(+)α-methyl benzylamine, followed by hydrogenesis. epo.org

| Starting Material | Key Reactions | Intermediate(s) | Final Product | Reference |

| p-Nitrotoluene | Chlorosulfonic acid sulfonation, amidation, hydrogenation | 2-Methyl-5-nitrobenzenesulfonamide | 2-Methyl-5-aminobenzenesulfonamide | google.com |

| D-alanine, Methoxybenzene | Friedel-Crafts reaction | (R)-1-(4-methoxy-3-sulfamoylphenyl)-2-trifluoroacetyl-aminopropane | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | google.com |

| 5-Acetonyl-2-methoxybenzenesulphonamide | Reductive amination, hydrogenesis | Not specified | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | epo.org |

Reductive Acylation, Chlorosulfonation-Amidation, and Hydrolysis Techniques

A notable synthetic strategy involves a sequence of reductive acylation, chlorosulfonation-amidation, and hydrolysis. This process begins with the reductive amination of a ketone, such as 4-methoxybenzylmethylketone, with an appropriate amine. google.com The resulting amine can then be protected, for instance, through N-acetylation with acetic anhydride. google.com

The subsequent step is chlorosulfonation of the protected amine, often using chlorosulfonic acid, followed by amidation. google.com A key innovation in some procedures is the direct conversion of the resulting sulfochloride to the sulfonamide with ammonia without isolating the intermediate, which simplifies the process and can lead to high yields of up to 96%. google.com The final stages involve deprotection, which can be achieved through hydrogenation to remove certain protecting groups, followed by hydrolysis, for instance by refluxing in aqueous HCl, to yield the final amine. google.com

Strategies for Improved Yields and Scalability

Significant efforts have been directed towards enhancing the yield and scalability of these synthetic routes. One approach focuses on optimizing reaction conditions and minimizing intermediate isolation steps. For instance, directly converting the sulfochloride to the sulfonamide by pouring the reaction mixture into a mixture of ice and aqueous ammonia avoids a separate isolation step and increases efficiency. google.com

Another strategy involves the use of improved catalysts and reaction conditions. For example, using a 3% Pd/C catalyst with 50% water content for hydrogenation has been shown to be a cheaper and safer alternative, with reaction yields approaching 100%. google.com Furthermore, a patented method claims a more than twofold increase in yield for the synthesis of (R)-(−)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide compared to previous methods. google.com This improved process reports a total yield of 38.40% for the intermediate, a significant increase from the 12.38% of a previously reported method. google.com

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis and chiral resolution of intermediates like this compound derivatives are of paramount importance.

Enantioselective Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

The enantioselective synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a key step in the production of certain alpha-1 adrenoceptor antagonists. chemicalbook.com One established method involves the reaction of a ketone with (R)-α-methylbenzylamine in a reductive environment, which can produce an optically active diastereomer with high purity. google.com This intermediate can be further purified through recrystallization before conversion to the final product. google.com

An alternative approach starts from D-alanine and methoxybenzene, utilizing a Friedel-Crafts reaction. google.com This method is designed to prevent racemization at the asymmetric center, thereby producing the desired (R)-enantiomer with high optical and chemical purity. google.com The removal of protecting groups, such as the trifluoroacetyl group, can be achieved under either acidic or basic conditions. google.com The purity of the final product is crucial, with some methods achieving not more than 0.3% of the undesired (S)-isomer as determined by HPLC with a chiral column. epo.org

| Method | Key Features | Optical Purity | Reference |

| Reductive amination with (R)-α-methylbenzylamine | Forms optically active diastereomer | High optical purity after recrystallization | google.com |

| Friedel-Crafts reaction from D-alanine | Avoids racemization | High optical and chemical purity | google.comgoogle.com |

| HPLC with chiral column | Quality control | Not more than 0.3% of (S)-isomer | epo.org |

Application of Biocatalysis in Stereoselective Transformations

Biocatalysis has emerged as a powerful tool for stereoselective synthesis due to the high enantioselectivity and mild reaction conditions offered by enzymes. nih.gov Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are particularly useful for the synthesis of chiral amines. google.com These enzymes can transfer an amino group from an amino donor to a keto group of an amino acceptor, producing a chiral amine. google.com

Both R-selective and S-selective transaminases are known, allowing for the targeted synthesis of either enantiomer. google.com The use of biocatalysis can be part of a dynamic kinetic resolution (DKR) process, where an enzymatic enantioselective amination is employed. google.com This approach can theoretically achieve a 100% yield of a single enantiomer. pharmtech.com While the direct application of biocatalysis to the synthesis of this compound is not extensively detailed in the provided context, the principles of biocatalytic transamination represent a promising avenue for the highly selective and environmentally friendly production of its chiral derivatives. researchgate.netnih.gov

An in-depth examinat

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Biological Activity

The pharmacological activity of benzenesulfonamide derivatives is a composite of the contributions from each functional group. The amino, methoxy (B1213986), and sulfonamide moieties of the core structure each play distinct roles in receptor binding and molecular stability.

Sulfonamide Group: This functional group is a cornerstone of the molecule's biological activity. It is a stable isostere for a carboxylic acid and is crucial for interacting with biological targets. vu.nl In the context of alpha-1 adrenergic receptor antagonists like Tamsulosin, molecular modeling studies indicate that the sulfonamide nitrogen interacts with amino acids within the transmembrane domains (TM) of the receptor, such as TM5. nih.govresearchgate.net The sulfonamide's ability to act as a hydrogen bond donor is a key feature in its binding capabilities. vu.nl Furthermore, studies on various benzenesulfonamide derivatives show this group is essential for activities ranging from antibacterial to carbonic anhydrase inhibition. nih.govnih.gov

Amino Group: The primary amino group at the 5-position of the benzene (B151609) ring is a critical feature. In the general SAR of sulfonamides, an N4 amino group (in the para position to the sulfonamide) is often essential for activity. youtube.com While this compound has the amino group in the meta position, its basicity and hydrogen-bonding capacity are vital. In derivatives like Tamsulosin, the basic amine in the side chain is suggested to interact with amino acid residues in TM3 of the alpha-1 adrenergic receptor, anchoring the ligand in the binding pocket. nih.govresearchgate.net

Methoxy Group: The methoxy group at the 2-position influences the electronic properties of the aromatic ring and provides steric bulk. This can affect the molecule's conformation and how it fits into a receptor's binding site. Docking studies of Tamsulosin have shown that its methoxy group interacts with residues in TM4 of the alpha-1 adrenoceptor. nih.govresearchgate.net Similarly, the methoxy groups in the related antagonist prazosin are also involved in receptor interactions. nih.govresearchgate.net Studies on other methoxy-substituted benzenesulfonamides have also highlighted the role of this group in achieving potent biological activity. nih.gov

While 5-Amino-2-methoxybenzenesulfonamide itself is achiral, modifications to its core structure, particularly at the amino group, can introduce chiral centers that have a profound impact on biological activity. The development of Tamsulosin from a related precursor provides a clear example of this principle.

Tamsulosin is the (R)-enantiomer of 5-(2-{[2-(2-ethoxyphenoxy)ethyl]amino}propyl)-2-methoxybenzenesulfonamide. nih.govresearchgate.net The stereochemistry at the benzylic carbon of the aminopropyl side chain is critical for its pharmacological effect. The (R)-enantiomer exhibits significantly greater activity and selectivity as an alpha-1 adrenoceptor antagonist compared to its (S)-counterpart. nih.govresearchgate.net Binding studies have confirmed that Tamsulosin, the (R)-isomer, binds with high affinity to alpha-1a and alpha-1d adrenergic receptor subtypes, which is key to its clinical efficacy. drugbank.comnih.govresearchgate.net This demonstrates that for derivatives of this scaffold, stereospecific interactions with the target receptor are paramount for achieving the desired biological response.

The specific placement of substituents on the aromatic ring and modifications at the sulfonamide nitrogen are defining factors in the potency and selectivity of compounds derived from this scaffold.

Benzene Ring Substitution: The 1, 2, and 5 substitution pattern (sulfonamide, methoxy, and amino groups, respectively) is a key structural motif. This arrangement orients the functional groups in a specific spatial configuration that is conducive to binding with target receptors like the alpha-1 adrenoceptor. The relative positions of these groups are crucial for establishing the necessary interactions for antagonism. Structure-activity relationship studies on other sulfonamide antagonists have consistently shown that the substitution pattern on the aromatic ring is a determining factor for activity and selectivity. nih.govrsc.org

Sulfonamide Nitrogen (N1) Substitution: The unsubstituted sulfonamide nitrogen in this compound represents a critical point for chemical modification. General SAR studies of sulfonamides indicate that mono-substitution on the N1 nitrogen often increases activity, and the introduction of heterocyclic rings can significantly enhance potency. youtube.com In the case of Tamsulosin, while the core sulfonamide nitrogen remains unsubstituted, its interaction with the receptor is a key binding feature. nih.govresearchgate.net For other classes of sulfonamide drugs, such as carbonic anhydrase inhibitors, substitution at this position is a primary strategy for modulating affinity and selectivity for different enzyme isoforms. mdpi.com

Computational Chemistry and Molecular Modeling

Computational techniques provide powerful insights into how this compound and its derivatives interact with biological targets at a molecular level. Docking simulations and pharmacophore modeling are particularly valuable for rationalizing observed biological activities and guiding the design of new, more potent compounds.

Molecular docking simulations have been instrumental in elucidating the binding mode of Tamsulosin, a key derivative of the this compound scaffold, with alpha-1 adrenergic receptor subtypes. These studies reveal a complex network of interactions within the receptor's transmembrane domains. nih.govresearchgate.net The benzenesulfonamide portion of the molecule orients itself within the binding pocket to allow for specific interactions.

The key interactions identified for Tamsulosin with the alpha-1 adrenoceptor are summarized below:

| Functional Group of Ligand | Interacting Transmembrane (TM) Domain of Receptor |

| Amine group (of ethylamine chain) | TM3 |

| Methoxy group (on benzene ring) | TM4 |

| Sulfonamide nitrogen | TM5 |

Data sourced from molecular modeling studies of Tamsulosin. nih.govresearchgate.net

These simulations suggest that the this compound core correctly positions the critical interacting groups. The amine group forms a key electrostatic or hydrogen bond interaction in TM3, the methoxy group engages in interactions within TM4, and the sulfonamide nitrogen forms hydrogen bonds in TM5. nih.govresearchgate.net This detailed understanding of the binding mode is crucial for designing new derivatives with improved affinity or selectivity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Several pharmacophore models have been developed for alpha-1 adrenoceptor antagonists. nih.govresearchgate.netresearchgate.net

A representative pharmacophore model for alpha-1A adrenoceptor antagonists consists of four key features: one positive ionizable group, one hydrogen-bond donor, one aromatic ring, and one hydrophobic group. nih.gov The structure of derivatives based on the this compound scaffold maps well onto this model.

| Pharmacophore Feature | Corresponding Molecular Moiety (in Tamsulosin) |

| Positive Ionizable Group | The secondary amine in the side chain |

| Hydrogen-Bond Donor | The sulfonamide (-SO2NH2) group |

| Aromatic Ring | The substituted benzene ring |

| Hydrophobic Group | The ethoxyphenoxy portion of the side chain |

Based on a validated pharmacophore model for α1A-adrenoceptor antagonists. nih.gov

This mapping demonstrates that the this compound core provides two of the crucial features for alpha-1A adrenoceptor antagonism: the hydrogen-bond donating sulfonamide and the aromatic ring. The modifications that lead to active drugs like Tamsulosin add the other essential features, such as the positive ionizable amine and additional hydrophobic regions. This highlights the utility of the core scaffold in the rational design of new antagonists.

Conformational Analysis and Molecular Shape

The key rotatable bonds in this compound are the C-S bond linking the sulfonamide group to the benzene ring and the S-N bond of the sulfonamide moiety itself. The orientation of the sulfonamide group relative to the aromatic ring is a primary factor in defining the molecule's three-dimensional structure. Theoretical studies on sulfanilamide (B372717) and its derivatives have shown that the sulfonamide group can adopt different conformations, primarily described as eclipsed or staggered arrangements of the amide NH₂ and SO₂ groups. In the gas phase, the eclipsed conformer is often predicted to be more stable. However, the presence of a solvent can shift this preference, with the staggered conformer becoming more favored due to interactions with solvent molecules.

The substituents on the benzene ring, namely the amino (-NH₂) and methoxy (-OCH₃) groups, also influence the molecule's conformation. The amino group at the 5-position and the methoxy group at the 2-position can engage in intramolecular interactions, potentially affecting the orientation of the sulfonamide group. Rotational spectroscopy studies on similar benzenesulfonamides have demonstrated that weak intramolecular interactions can significantly alter the conformational preferences of the pharmacophore. For many benzenesulfonamides lacking ortho substituents near the sulfonamide tail, the amino group tends to lie perpendicular to the aromatic plane.

Table 1: Key Torsional Angles Influencing the Conformation of Benzenesulfonamide Derivatives

| Torsional Angle | Description | Common Observations |

| C-C-S-N | Defines the orientation of the sulfonamide group relative to the benzene ring. | Can vary, influencing the overall shape and accessibility of the sulfonamide pharmacophore. |

| C-S-N-H | Describes the rotation around the S-N bond. | Leads to different relative positions of the sulfonamide hydrogens, which can be crucial for receptor interactions. |

| C-C-O-C | Defines the orientation of the methoxy group. | Can influence intramolecular interactions and the electronic properties of the benzene ring. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide derivatives, including this compound, QSAR is a powerful tool for understanding the structural requirements for a desired biological effect and for designing new, more potent analogues.

QSAR models are typically developed using a dataset of compounds with known biological activities. The process involves calculating a variety of molecular descriptors for each compound and then using statistical methods to build a model that relates these descriptors to the observed activity. These models can take the form of linear or non-linear equations.

Molecular Descriptors in Sulfonamide QSAR:

A wide range of descriptors can be employed in QSAR studies of sulfonamides, categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Physicochemical Descriptors: These include properties like lipophilicity (logP), polarizability, and molar refractivity, which are crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

QSAR Modeling Techniques:

Several statistical and machine learning methods are used to build QSAR models for sulfonamides:

Multiple Linear Regression (MLR): This is a common method for developing linear QSAR models.

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is collinearity among them.

Support Vector Machines (SVM): A machine learning technique that can be used for both linear and non-linear QSAR modeling.

Artificial Neural Networks (ANN): These are powerful non-linear modeling tools that can capture complex structure-activity relationships.

Recent QSAR studies on aryl sulfonamide derivatives have successfully built models with high predictive ability using a combination of 2D and 3D descriptors and non-linear methods like LSSVM and GP. Such studies have highlighted the importance of factors like hydrogen bond acceptors at appropriate positions and the steric effects of substituents in determining inhibitory activity. For instance, in the context of carbonic anhydrase inhibitors, QSAR studies have shown that the polarizability of charged sulfonamides can greatly favor the inhibition of membrane-bound enzymes.

Table 2: Common Descriptors and Methods in Sulfonamide QSAR

| Descriptor Category | Examples | QSAR Modeling Method |

| Topological | Wiener index, Randić index | Multiple Linear Regression (MLR) |

| Electronic | Dipole moment, HOMO/LUMO energies | Partial Least Squares (PLS) |

| Steric | Molecular volume, Surface area | Support Vector Machines (SVM) |

| Physicochemical | logP, Molar refractivity | Artificial Neural Networks (ANN) |

Scaffold Hopping and Analogue Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular scaffolds that are structurally different from a known active compound but retain similar biological activity. This approach is valuable for discovering novel intellectual property, improving pharmacokinetic properties, or overcoming synthetic challenges. For a molecule like this compound, scaffold hopping could lead to the discovery of new classes of compounds with similar or improved biological profiles.

The core of this strategy involves replacing the central benzenesulfonamide scaffold with other chemical moieties that can present the key pharmacophoric features (the amino and methoxy groups, and the sulfonamide pharmacophore) in a similar spatial arrangement. The sulfonamide group itself is a common target for bioisosteric replacement. Bioisosteres are functional groups that have similar physicochemical properties and produce broadly similar biological effects.

Examples of Scaffold Hopping and Bioisosteric Replacements for Sulfonamides:

Sulfone: The sulfone group has been successfully used as a bioisosteric replacement for the sulfonamide moiety. For example, gem-dimethyl sulfone derivatives have shown comparable in vitro potency to their sulfonamide analogues in inhibiting Cav2.2 channels.

Amides: While a straightforward replacement of a sulfonamide with an amide can sometimes lead to a loss of potency, in other cases, it can be a viable strategy, particularly if the key hydrogen bonding interactions of the sulfonamide can be replicated.

Heterocycles: Various heterocyclic rings can be designed to mimic the geometry and electronic properties of the benzenesulfonamide scaffold.

Phosphine Oxides: These have been suggested as potential replacements for sulfones and sulfonamides.

Analogue Design:

Analogue design involves making systematic modifications to a lead compound, such as this compound, to explore the structure-activity relationship (SAR) and optimize its properties. This can involve:

Substitution Analysis: Modifying the substituents on the benzene ring. For instance, the position and nature of the amino and methoxy groups could be altered to probe their importance for activity.

Side-Chain Modification: If the sulfonamide nitrogen is substituted, modifications to this side chain can be explored.

Ring Variation: The benzene ring could be replaced with other aromatic or heteroaromatic systems.

In the design of benzenesulfonamide analogues as NLRP3 inflammasome inhibitors, modifications to the sulfonamide moiety were found to be well-tolerated, leading to the identification of new lead compounds with improved potency. Similarly, in the development of carbonic anhydrase inhibitors, a "tail approach" involving modifications to the part of the molecule extending from the benzenesulfonamide core has been used to modulate isoform specificity. These studies underscore that both the core scaffold and its substituents are critical for determining the biological activity and selectivity of benzenesulfonamide derivatives.

Table 3: Bioisosteric Replacements for the Sulfonamide Group

| Original Group | Bioisosteric Replacement | Rationale |

| Sulfonamide (-SO₂NH₂) | Sulfone (-SO₂) | Similar geometry and electronic properties, can improve metabolic stability. |

| Sulfonamide (-SO₂NH₂) | Amide (-CONH₂) | Can mimic hydrogen bonding patterns, though with different acidity. |

| Sulfonamide (-SO₂NH₂) | Tetrazole | Often used as a bioisostere for carboxylic acids, but can also mimic aspects of the sulfonamide pharmacophore. |

| Sulfonamide (-SO₂NH₂) | Phosphine Oxide (-P(O)R₂) | Can act as a hydrogen bond acceptor, similar to the sulfonyl oxygens. |

Analytical Methodologies for 5 Amino 2 Methoxybenzenesulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Amino-2-methoxybenzenesulfonamide, confirming the presence of key functional groups, and providing insights into its atomic composition and connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its structural features. The primary amino group (-NH₂) typically shows two distinct stretching vibrations. The sulfonamide group (-SO₂NH₂) and the methoxy (B1213986) group (-OCH₃) also have signature absorption peaks. Aromatic C-H and C=C stretching vibrations further confirm the presence of the benzene (B151609) ring.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3400 - 3300 |

| Amino (-NH₂) | Scissoring | 1650 - 1580 |

| Sulfonamide (-SO₂NH₂) | Asymmetric & Symmetric SO₂ Stretching | 1350 - 1315 & 1160 - 1140 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Methoxy) | Stretching | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) |

| C-N | Stretching | 1335 - 1250 |

This data is predicted based on characteristic functional group absorption ranges.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of the amino group, the methoxy group, or cleavage of the sulfonamide moiety. High-resolution mass spectrometry (HRMS) can be employed to determine the exact molecular formula.

Predicted Mass Spectrometry Data for this compound:

| Parameter | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| Nominal Mass | 202 u |

| Key Fragmentation Ions | [M-NH₂]⁺, [M-OCH₃]⁺, [M-SO₂NH₂]⁺ |

This data is based on the chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound would provide information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons will appear in the downfield region, and their splitting patterns will depend on their substitution pattern on the benzene ring. The protons of the amino group often appear as a broad singlet, while the methoxy group protons will be a sharp singlet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment. The carbon atoms of the benzene ring will appear in the aromatic region, with the carbon attached to the methoxy group being significantly shielded.

Predicted NMR Data for this compound (in a suitable deuterated solvent like DMSO-d₆):

¹H-NMR Predicted Chemical Shifts:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

¹³C-NMR Predicted Chemical Shifts:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 145 - 155 |

| Aromatic C-S | 130 - 140 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

This data represents typical chemical shift ranges and predicted multiplicities based on the structure. oregonstate.eduhw.ac.ukpdx.educompoundchem.comorganicchemistrydata.orglibretexts.orgoregonstate.eduwisc.edu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation of this compound from impurities, for its quantification, and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for separating its enantiomers if it is chiral or used in a chiral synthesis.

For purity analysis, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water (with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile or methanol. sielc.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.

For the enantiomeric resolution of related chiral sulfonamides, chiral HPLC is the method of choice. nih.govresearchgate.netnih.govresearchgate.net This utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For compounds containing a primary amine, crown ether-based CSPs have proven effective. nih.govresearchgate.netnih.govresearchgate.net

Example HPLC Method Parameters for a Related Chiral Sulfonamide:

| Parameter | Condition |

| Column | Crownpak CR (+) (for enantiomeric resolution) |

| Mobile Phase | Perchloric acid buffer (pH 1.0) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 226 nm |

| Column Temperature | 30°C |

These parameters are for the related compound R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide and may require optimization for this compound. nih.govresearchgate.netnih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. researchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable TLC system consists of a stationary phase, typically silica gel, and a mobile phase (eluent). The choice of eluent is crucial and is determined by the polarity of the compounds to be separated. For sulfonamides, a mixture of a nonpolar solvent like chloroform and a more polar solvent such as tert-butanol or methanol is often effective. usda.govtandfonline.com Visualization of the spots on the TLC plate can be achieved under UV light or by staining with a suitable reagent, such as fluorescamine, which reacts with primary amines to produce fluorescent spots. usda.govtandfonline.com

Example TLC System for Sulfonamide Analysis:

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | Chloroform:tert-butanol (80:20 v/v) |

| Visualization | UV light (254 nm) or spraying with fluorescamine solution |

This system is a general example for sulfonamides and may need to be adapted for the specific reaction being monitored. usda.gov

Gas Chromatography (GC) for Chemical and Optical Purity Assessment

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile or semi-volatile compounds. birchbiotech.com For a compound like this compound, which contains polar functional groups (amine and sulfonamide), direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form, suitable for GC analysis. sigmaaldrich.com

A common approach involves a two-step derivatization. First, the sulfonamide group's acidic proton can be methylated, for instance, using diazomethane. usda.gov Second, the primary amino group is acylated, often with an agent like pentafluoropropionic anhydride (PFPA). usda.gov This process effectively masks the polar N-H bonds, improving chromatographic peak shape and sensitivity.

Chemical purity is determined by analyzing the derivatized sample on a non-chiral capillary column, such as one with a polydimethylsiloxane-based stationary phase. The resulting chromatogram displays peaks corresponding to the derivatized target compound and any impurities. The purity is calculated by comparing the peak area of the main compound to the total area of all peaks, excluding the solvent peak. birchbiotech.com

For the assessment of optical purity, which is relevant if the compound or its precursors are chiral, enantiomeric separation is achieved using a chiral stationary phase. mdpi.com Capillary columns coated with chiral selectors, such as Chirasil-L-Val, are effective for separating the derivatized enantiomers of amino compounds. nih.govoup.com The D-enantiomers, if not naturally occurring in the sample, can be used as internal standards for quantification. oup.com The integration of the peak areas for each enantiomer allows for the precise determination of the enantiomeric excess (ee).

| Parameter | Condition |

|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Derivatization | Methylation (e.g., diazomethane) followed by Acylation (e.g., PFPA) usda.gov |

| Column (Chemical Purity) | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Column (Optical Purity) | Chirasil-L-Val capillary column nih.govnih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode nih.gov |

Other Analytical Techniques and Applications

Beyond chromatographic methods, other powerful techniques provide critical information on the electrochemical properties and the absolute three-dimensional structure of this compound.

Electroanalytical Methods

Electroanalytical techniques are valuable for studying the redox behavior of electroactive compounds like sulfonamides. tandfonline.combenthamdirect.com The aromatic amino group in the structure of this compound makes it susceptible to electrochemical oxidation. nih.govub.edu Voltammetric methods, particularly cyclic voltammetry (CV) and square-wave voltammetry (SWV), are frequently employed to investigate these processes. nih.gov

Using a glassy carbon electrode (GCE), sulfonamides typically exhibit an irreversible oxidation peak at a positive potential. nih.gov For example, the structurally similar compound sulfanilamide (B372717) shows an irreversible oxidation peak at approximately +1.06 V (versus a silver/silver chloride reference electrode) in an acidic Britton-Robinson buffer solution (pH 2.0). nih.gov The oxidation process is generally diffusion-controlled. nih.gov The exact peak potential for this compound would be influenced by the electron-donating methoxy group on the benzene ring, as well as experimental conditions like the pH of the supporting electrolyte and the scan rate. nih.gov These methods are highly sensitive and can be used for the quantitative determination of sulfonamides in various samples. tandfonline.comafricaresearchconnects.com

| Compound | Technique | Working Electrode | pH | Oxidation Peak Potential (Epa) |

|---|---|---|---|---|

| Sulfanilamide | Cyclic Voltammetry (CV) | Glassy Carbon (GCE) | 2.0 | +1.06 V nih.gov |

| Sulfamethoxazole | Square-Wave Voltammetry (SWV) | Graphite Paste | 6.0 | +0.93 V africaresearchconnects.com |

| Sulfadiazine | Square-Wave Voltammetry (SWV) | Carbon Nanopowder Paste | 6.0 | ~ +0.95 V africaresearchconnects.comresearchgate.net |

| Sulfacetamide | Square-Wave Voltammetry (SWV) | Carbon Nanopowder Paste | 6.0 | ~ +1.0 V africaresearchconnects.comresearchgate.net |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For sulfonamides, it also reveals detailed information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing. nih.govfigshare.com

While specific crystallographic data for this compound is not publicly available, a complete crystal structure has been determined for the closely related analog, 5-Amino-2-methylbenzenesulfonamide. nih.gov The analysis of this analog provides significant insight into the likely solid-state conformation of the target compound. In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N-H···O hydrogen bonds involving both the amino and sulfonamide groups link the molecules into a stable three-dimensional network. nih.gov Such interactions are fundamental to the stability of sulfonamide crystals. researchgate.net The determination of the absolute configuration of a chiral derivative would be unambiguously established by this method.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H10N2O2S |

| Formula Weight | 186.23 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 10.679 Å, b = 22.431 Å, c = 7.1980 Å |

| Volume (V) | 1724.2 Å3 |

| Molecules per Unit Cell (Z) | 8 |

Patent Landscape and Future Directions in 5 Amino 2 Methoxybenzenesulfonamide Research

Analysis of Patent Filings Related to the Compound and its Derivatives

The intellectual property surrounding 5-Amino-2-methoxybenzenesulfonamide is primarily linked to its role as a crucial intermediate in the synthesis of more complex, pharmacologically active molecules.

Patents involving this compound often focus on processes for its synthesis, particularly for producing specific, optically pure versions of the molecule. A significant portion of the patent literature describes its use as an intermediate in the manufacture of Tamsulosin, a drug used to treat benign prostatic hyperplasia. google.com For instance, patents such as US7638649B2 and WO2005075415A1 detail methods for preparing (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key building block for Tamsulosin. google.comgoogle.com These patents highlight efforts to improve synthesis yields, with some methods claiming to increase the total yield fourfold compared to previous processes. google.com Another patent, US20080030251A1, describes an improved process for manufacturing enantiomerically pure (R) or (S) forms of 5-(2-aminopropyl)-2-methoxybenzene sulfonamide through kinetic resolution. justia.com

Broader trends in sulfonamide-related intellectual property show a shift from their original use as antibacterial agents to a wide array of therapeutic areas. researchgate.netnih.gov The period between 2008 and 2012 saw a peak in patenting activity for sulfa drugs. researchgate.net Recent patent reviews indicate a focus on sulfonamide derivatives as inhibitors for various enzymes, including carbonic anhydrases (implicated in glaucoma), tyrosine kinases (relevant to cancer therapy), and HIV protease. researchgate.netnih.gov These trends suggest that while this compound itself is primarily patented as an intermediate, its core structure is part of a much larger and highly active area of drug discovery and intellectual property development. gipresearch.com

Patent analytics serve as a critical tool in pharmaceutical research and development, offering insights that guide strategic decisions. nih.gov By providing free public access to vast databases containing millions of patent documents, such as the EPO's Espacenet, patent offices make technical information available that would otherwise be inaccessible. epo.org This transparency allows researchers and companies to monitor the competitive landscape, identify emerging technological trends, and discover new avenues for innovation. infinixbio.com

In the context of sulfonamide drug discovery, patent analytics help researchers understand which therapeutic targets are being most actively pursued. For example, a surge in patents for sulfonamide-based tyrosine kinase inhibitors, like Pazopanib, signals a strong industry focus on oncology. researchgate.netinnospk.com This information can steer a company's R&D focus, either toward similar targets or into less-crowded "white space" areas with unmet medical needs. Furthermore, patent data is crucial for assessing the novelty and inventiveness of new compounds, a fundamental requirement for securing new intellectual property. patentskart.com The analysis of existing patents can prevent duplicative research and help in designing molecules that are patentably distinct from existing drugs.

Emerging Research Areas and Unexplored Applications

The sulfonamide moiety is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is a versatile foundation for developing drugs against a wide range of biological targets. tandfonline.com While initially famed for their antibacterial properties, sulfonamides are now being explored for a multitude of new therapeutic applications. ajchem-b.comajchem-b.com

Emerging research areas for sulfonamide derivatives include their use as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. ajchem-b.compexacy.comzenodo.org Their ability to inhibit enzymes like carbonic anhydrase has led to applications in treating glaucoma and certain cancers. ajchem-b.compexacy.com Specifically, derivatives are being investigated as inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.net There is also growing interest in their potential for treating neurodegenerative diseases and for use in personalized medicine. ajchem-b.com

The specific structure of this compound, with its amino and methoxy (B1213986) substitutions, could be leveraged in these emerging fields. For example, hybrid compounds that combine the sulfonamide scaffold with other bioactive molecules, such as triazoles or Schiff bases, have shown promise in overcoming drug resistance and achieving novel mechanisms of action. tandfonline.comtandfonline.com The development of drug conjugates, where a sulfonamide is linked to another therapeutic agent like an NSAID, is another promising strategy being explored to create new pharmacological agents. nih.gov Further research could explore derivatives of this compound as building blocks for these next-generation therapeutics.

Challenges and Opportunities in Sulfonamide Drug Discovery

The development of new sulfonamide-based drugs is met with both significant hurdles and promising opportunities.

One of the primary challenges is the rise of antimicrobial resistance, which has diminished the effectiveness of older sulfa drugs. ijpsjournal.comdatainsightsmarket.com This necessitates the discovery of novel sulfonamides that can bypass existing resistance mechanisms. tandfonline.com Other challenges include stringent regulatory requirements for new drug approval and the potential for side effects. datainsightsmarket.com From a chemical perspective, the synthesis of complex sulfonamide derivatives can be difficult and expensive. europa.eu

Despite these challenges, numerous opportunities exist. The versatility of the sulfonamide functional group allows for the design of a vast number of derivatives with finely tuned properties. tandfonline.com There is a significant opportunity to develop sulfonamides for non-antibacterial applications, such as oncology, where they can act as enzyme inhibitors. mdpi.com The development of hybrid compounds and drug conjugates represents a key opportunity to create novel therapeutics with enhanced efficacy and potentially reduced toxicity. tandfonline.comnih.gov Furthermore, overcoming the limitations of existing sulfa drugs by creating derivatives with improved selectivity and lower toxicity remains a major goal and a significant area of opportunity in medicinal chemistry. ajchem-b.com

Interdisciplinary Research Perspectives

Modern drug discovery is an inherently collaborative endeavor, requiring the integration of multiple scientific disciplines. nih.govresearchgate.net The development of novel sulfonamide drugs is no exception and relies heavily on interdisciplinary research.

The process begins with medicinal chemists, who design and synthesize new sulfonamide derivatives. nih.gov This work is increasingly supported by computational chemists who use molecular docking and other in silico methods to predict how these new molecules will interact with their biological targets. nih.gov Once synthesized, these compounds are evaluated by biologists and pharmacologists to determine their activity and mechanism of action. mdpi.com

Furthermore, successful drug development requires collaboration between academic research institutions, non-profit organizations, and pharmaceutical companies. researchgate.net These partnerships can bridge the gap between early-stage discovery and clinical development, combining academic innovation with the resources and expertise of industry. nih.govresearchgate.net Effective communication and a shared mindset among scientists from different fields are essential for navigating the complexities of drug discovery and successfully bringing new therapies to patients. nih.govnih.gov The creation of open innovation platforms further facilitates these collaborations, allowing for the sharing of compounds and data to accelerate research. slideshare.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step functional group transformations. For example, a three-step process (acylation, sulfonation, and deprotection) can be adapted from the synthesis of structurally similar sulfonamides like 5-amino-2-methylbenzenesulfonamide . Key parameters include temperature control (e.g., 0–5°C for nitration), solvent selection (e.g., dichloromethane for acylation), and catalyst use (e.g., p-TsOH for protection steps). Yield optimization may require iterative adjustment of stoichiometry and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups. Compare chemical shifts with literature data for similar compounds (e.g., δ 3.8 ppm for methoxy protons) .

- X-ray crystallography for definitive structural confirmation, as demonstrated for 5-amino-2-methylbenzenesulfonamide .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Methodology : The compound shows slight solubility in polar aprotic solvents like DMSO and methanol, as observed in structurally analogous sulfonamides . For in vitro assays, prepare stock solutions in DMSO (10–20 mM) and dilute with aqueous buffers (final DMSO concentration ≤1% to avoid cytotoxicity).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies in antimicrobial or anticancer efficacy may arise from variations in assay conditions (e.g., bacterial strain specificity, cell line selection). To address this:

- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial assays).

- Perform dose-response curves (IC₅₀/EC₅₀ calculations) across multiple models.

- Compare results with structurally related compounds (e.g., dichlorobenzene-sulfonamide derivatives ).

Q. What strategies are effective for modifying the sulfonamide group to enhance target selectivity in enzyme inhibition studies?

- Methodology : Introduce substituents at the sulfonamide nitrogen or benzene ring to modulate steric and electronic effects. For example:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) can enhance binding to hydrophobic enzyme pockets, as seen in VEGFR2 inhibitors .

- Bulkier substituents may improve selectivity by reducing off-target interactions. Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Q. How can researchers leverage the crystal structure of this compound to design novel analogs?

- Methodology : Analyze the X-ray crystal structure (if available) or use homology modeling based on related sulfonamides (e.g., 5-amino-2-methylbenzenesulfonamide ). Key parameters include:

- Hydrogen-bonding networks : The sulfonamide group often interacts with active-site residues (e.g., histidine or aspartic acid in carbonic anhydrase inhibitors).

- Packing motifs : Methoxy groups may influence solubility and crystallinity. Modify substituents to optimize bioavailability .

Q. What mechanistic insights can be gained from studying the oxidative degradation of this compound?

- Methodology : Perform forced degradation studies under oxidative conditions (e.g., H₂O₂/Fe²⁺) and analyze products via LC-MS. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.